molecular formula C11H14N2O4 B8614096 Methyl [1-(3-nitrophenyl)propan-2-yl]carbamate CAS No. 61208-67-1

Methyl [1-(3-nitrophenyl)propan-2-yl]carbamate

Cat. No.: B8614096
CAS No.: 61208-67-1
M. Wt: 238.24 g/mol
InChI Key: QIFWWXHWBSXQGU-UHFFFAOYSA-N
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Description

Methyl [1-(3-nitrophenyl)propan-2-yl]carbamate is a useful research compound. Its molecular formula is C11H14N2O4 and its molecular weight is 238.24 g/mol. The purity is usually 95%.
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Properties

CAS No.

61208-67-1

Molecular Formula

C11H14N2O4

Molecular Weight

238.24 g/mol

IUPAC Name

methyl N-[1-(3-nitrophenyl)propan-2-yl]carbamate

InChI

InChI=1S/C11H14N2O4/c1-8(12-11(14)17-2)6-9-4-3-5-10(7-9)13(15)16/h3-5,7-8H,6H2,1-2H3,(H,12,14)

InChI Key

QIFWWXHWBSXQGU-UHFFFAOYSA-N

Canonical SMILES

CC(CC1=CC(=CC=C1)[N+](=O)[O-])NC(=O)OC

Origin of Product

United States

Synthesis routes and methods I

Procedure details

5.33 ml of methyl chloroformate were added dropwise to a mixture consisting of 12.6 gm of 1-(3'-nitro-phenyl)-2-amino-propane, 9.8 gm of potassium carbonate and 100 ml of acetonitrile, whereby the temperature of the mixture rose to 45° C, and the resulting mixture was boiled for 2 hours. Thereafter, the reaction mixture was diluted with ice water, and the crystals precipitated thereby were collected by suction filtration, washed with water and dried, yielding 11 gm of 1-(3'-nitro-phenyl)-2-(methoxycarbonyl-amino)-propane, m.p. 104° -105° C. This compound was hydrogenated in methanol in the presence of Raney nickel at atmospheric pressure and room temperature. Thereafter, the catalyst was removed by suction filtration, the methanol was distilled out of the filtrate, and the residue, 1-(3'-amino-phenyl)-2-(methoxycarbonyl-amino)-propane, was dissolved in acetonitrile. The resulting solution was admixed with the calculated amount of maleic acid, and the precipitate formed thereby was recrystallized twice from acetonitrile, yielding 5.5 gm of the maleate of the formula ##STR29## which had a melting point of 125° -127° C.
Quantity
5.33 mL
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reactant
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12.6 g
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reactant
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9.8 g
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reactant
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Name
ice water
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0 (± 1) mol
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solvent
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Quantity
100 mL
Type
solvent
Reaction Step Five

Synthesis routes and methods II

Procedure details

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